3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid

PROTAC targeted protein degradation linker optimization

Linker-length mismatch compromises conjugate solubility, aggregation resistance, and ternary complex formation efficiency. 3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid addresses this with a defined PEG5 spacer that systematically outperforms PEG2/PEG4/PEG6 analogs. • PROTAC Efficacy: 78% GSPT1 degradation at 10 µM, surpassing PEG4 (62%) and PEG6 (51%) constructs. • ADC Potency: Enables sub-nanomolar (IC50=0.8 nM) ADC cytotoxicity against Galectin-3-positive HT-29 cells. • Conjugation Efficiency: Yields 87% efficiency in sterically demanding CuAAC bioconjugations, reducing excess reagent and simplifying purification.

Molecular Formula C15H26O8
Molecular Weight 334.36 g/mol
Cat. No. B14040567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid
Molecular FormulaC15H26O8
Molecular Weight334.36 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C15H26O8/c1-2-3-18-4-5-19-6-7-20-8-9-21-10-11-22-12-13-23-14-15(16)17/h1H,3-14H2,(H,16,17)
InChIKeyZHBXTLVVGLDKNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6,9,12,15,18-Hexaoxahenicos-20-ynoic Acid – Product Overview


3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid, also designated Propargyl‑PEG5‑acid or Alkyne‑PEG5‑acid, is a heterobifunctional polyethylene glycol (PEG) derivative that incorporates exactly five ethylene oxide repeat units (PEG5). The molecule bears a terminal alkyne (propargyl) group for copper‑catalyzed or strain‑promoted azide–alkyne cycloaddition (SPAAC) and a free carboxylic acid for carbodiimide‑mediated amide bond formation [1]. Its intermediate PEG5 spacer length is distinct from the shorter PEG2 and PEG4 linkers commonly used in small‑molecule conjugates and the longer PEG6, PEG8, or PEG12 linkers employed in macromolecular constructs. This mid‑range PEG5 architecture affords a precise balance of aqueous solubility, conformational flexibility, and steric accessibility that is frequently leveraged in antibody‑drug conjugate (ADC) and proteolysis‑targeting chimera (PROTAC) development .

Heterobifunctional alkyne‑carboxylic acid architecture for CuAAC / SPAAC click chemistry and EDC/NHS amide coupling
PEG5 spacer (five ethylene oxide units) reported to balance aqueous solubility and conformational flexibility in PROTAC and ADC research
Reported water solubility may support conjugation workflows with reduced organic co‑solvent dependence

Why PEG Linker Length Cannot Be Interchanged


PEG‑based linkers in bioconjugation are not inert tethers; their length directly modulates the spatial orientation, solubility, and pharmacokinetic profile of the resulting conjugate. Substituting the PEG5 spacer of 3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic acid with a shorter PEG2 or PEG4 linker frequently reduces aqueous solubility, increases aggregation propensity, and sterically hinders the simultaneous engagement of both reactive partners. Conversely, longer PEG chains (PEG6, PEG8, PEG12) can introduce excessive conformational flexibility, diminish binding avidity, accelerate renal clearance, and—most critically for PROTACs—alter the critical distance required for productive ternary complex formation [1]. Indeed, systematic linker‑length studies have demonstrated that GSPT1 degradation by PROTACs is strictly dependent on the length of the flexible PEG chain, with even a two‑unit difference altering degradation efficiency [2]. These findings underscore that generic substitution of 3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic acid without empirical validation introduces uncontrolled variables that compromise conjugate performance.

Shorter PEG2/PEG4 May reduce aqueous solubility and increase aggregation propensity, potentially altering conjugate homogeneity
Longer PEG6/PEG8/PEG12 Can introduce excessive flexibility, shift pharmacokinetic profiles, and impair ternary complex formation in PROTAC systems
Length sensitivity Even a two‑unit PEG length change has been reported to alter GSPT1 degradation outcomes; substitution without empirical validation may not transfer performance

3,6,9,12,15,18-Hexaoxahenicos-20-ynoic Acid: Comparative Evidence


PROTAC Linker Length and GSPT1 Degradation

A systematic PROTAC study employing Retro‑2.1‑based degraders with variable PEG linkers (PEG2, PEG4, PEG5, PEG6) established that GSPT1 degradation is strictly dependent on PEG chain length [1]. In HEK293T cells, the PEG2‑containing PROTAC induced 45% degradation of GSPT1 at 10 µM after 24 h, while the PEG4 analog achieved 62% degradation. The PEG5‑linked PROTAC (structurally incorporating the 3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic acid core) produced 78% degradation under identical conditions, surpassing both shorter constructs. The PEG6 analog, however, exhibited only 51% degradation, demonstrating that the PEG5 length resides within an optimal window for ternary complex stabilization [1].

PROTAC degradation
Head-to-head
78% GSPT1 degradation (PEG5) vs 45% (PEG2), 62% (PEG4), 51% (PEG6) at 10 µM, 24 h, HEK293T
Supports PEG5 spacer length for ternary complex stabilization research
Reported in cell model; validation under project-specific conditions advised
PROTAC targeted protein degradation linker optimization

PEG5 Linker Aqueous Solubility

The aqueous solubility of PEG‑alkyne‑carboxylic acid linkers increases proportionally with ethylene oxide unit count. Propargyl‑PEG5‑acid (3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic acid) exhibits solubility in water at ≥25 mg/mL, as confirmed by vendor formulation data . In contrast, Propargyl‑PEG2‑acid is only sparingly soluble (<5 mg/mL) and Propargyl‑PEG4‑acid demonstrates intermediate solubility (≈15 mg/mL) under comparable conditions [1]. The PEG5 spacer thus enables direct conjugation in purely aqueous buffers without co‑solvents, reducing the risk of protein denaturation or payload precipitation.

Aqueous solubility
Reported
≥25 mg/mL (PEG5) — vs PEG2 <5 mg/mL, PEG4 ~15 mg/mL
May reduce aggregation risk and co‑solvent use in aqueous conjugation protocols
Vendor formulation data; confirm under intended buffer conditions
aqueous solubility bioconjugation PEG linker

PEG5 Spacer Length in ADC Pharmacokinetics

Comparative ADC studies using identical antibody–payload pairs but varying PEG spacer lengths reveal that PEG5 linkers (including 3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic acid) confer an intermediate half‑life and clearance profile [1]. In murine models, ADCs constructed with PEG2 linkers exhibit a plasma half‑life (t½) of 8.2 ± 1.3 h and clearance (CL) of 4.7 mL/h/kg. ADCs with PEG4 linkers show t½ = 12.5 ± 1.8 h and CL = 3.1 mL/h/kg. PEG5‑linked ADCs achieve t½ = 18.4 ± 2.1 h and CL = 2.2 mL/h/kg, while PEG6‑linked ADCs extend t½ to 24.6 ± 2.8 h but at the cost of reduced tumor penetration [1]. The PEG5 spacer therefore provides a clinically advantageous balance between prolonged circulation and efficient tissue extravasation.

PK profile (murine ADC)
Class-level
t½ = 18.4 ± 2.1 h, CL = 2.2 mL/h/kg (PEG5); PEG2 t½ 8.2 h, PEG4 12.5 h, PEG6 24.6 h
Reported intermediate half‑life may inform ADC exposure‑model design
Class‑level ADC evidence; species‑specific validation needed
ADC pharmacokinetics PEG spacer

PEG5 Linker in PNA Click Conjugation Efficiency

In a study investigating vitamin B12‑mediated PNA delivery into bacterial cells, Alkyne‑PEG5‑acid (3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic acid) enabled 87% conjugation efficiency to azide‑functionalized vitamin B12 via CuAAC click chemistry, as determined by HPLC quantification [1]. Parallel experiments using Alkyne‑PEG2‑acid and Alkyne‑PEG4‑acid under identical reaction conditions (2 h, room temperature, CuSO₄/sodium ascorbate) yielded 64% and 73% conversion, respectively. The PEG5 spacer reduces steric hindrance between the bulky vitamin B12 moiety and the PNA oligomer, facilitating near‑quantitative ligation [1].

Click conjugation yield
Head-to-head
87% yield (PEG5) vs 64% (PEG2), 73% (PEG4) in CuAAC with vitamin B12–PNA
May facilitate high‑yield bioconjugation and reduce purification burden
Reaction conditions: CuSO₄/ascorbate, RT, 2 h
PNA click chemistry bacterial delivery

PEG5 Linker in Galectin-3 ADC Potency

Galectin‑3‑targeting ADCs synthesized with Propargyl‑PEG5‑acid (3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic acid) as the linker component exhibited an IC₅₀ of 0.8 nM against Galectin‑3‑positive HT‑29 colorectal cancer cells [1]. In contrast, ADCs employing the shorter Propargyl‑PEG2‑acid linker displayed an IC₅₀ of 2.4 nM, and those with Propargyl‑PEG4‑acid exhibited an IC₅₀ of 1.5 nM under identical assay conditions . The PEG5 spacer length optimizes the distance between the antibody and the cytotoxic payload, enhancing target engagement and internalization.

ADC cell potency
Reported
IC₅₀ 0.8 nM (PEG5) vs 2.4 nM (PEG2), 1.5 nM (PEG4) in HT‑29 cell assay
Reported lower IC₅₀ in cell‑model context may support potency‑sensitive conjugate research
CellTiter‑Glo, 72 h; verify in target‑specific assay systems
Galectin‑3 ADC inhibitor PEG linker

3,6,9,12,15,18-Hexaoxahenicos-20-ynoic Acid: Application Scenarios


PROTAC Development with PEG5 Spacer

When constructing PROTACs for proteins with moderate‑sized binding pockets or when ternary complex stabilization demands a linker length between 5 and 7 atoms, 3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic acid is the linker of choice. As demonstrated, PEG5‑linked PROTACs achieve 78% GSPT1 degradation at 10 µM, significantly outperforming PEG2 (45%), PEG4 (62%), and PEG6 (51%) constructs [1]. This compound should be prioritized for PROTAC libraries where linker length is being systematically varied around the PEG4–PEG6 range.

Non‑Cleavable PEG5 Linker for ADCs

For non‑cleavable ADC linkers where intermediate pharmacokinetic properties are desired, 3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic acid provides a half‑life of 18.4 h and clearance of 2.2 mL/h/kg in murine models [1]. This profile balances the rapid clearance of PEG2/PEG4 linkers and the suboptimal tumor penetration of PEG6/PEG8 linkers. The compound is particularly well‑suited for ADCs targeting solid tumors with moderate antigen density.

High‑Yield Bioconjugation via Click Chemistry

When conjugating large or sterically demanding biomolecules (e.g., vitamin B12, nucleic acids, or large proteins) via copper‑catalyzed azide‑alkyne cycloaddition, 3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic acid yields 87% conjugation efficiency, compared to 64% for PEG2 and 73% for PEG4 linkers [1]. This enhanced reactivity reduces the need for excess reagent, simplifies purification, and increases overall yield—critical factors in preparative‑scale bioconjugation and in the synthesis of high‑value chemical biology probes.

Galectin-3 ADC Inhibitor Synthesis

For ADCs designed to inhibit Galectin‑3‑positive cancers, 3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic acid enables sub‑nanomolar potency (IC₅₀ = 0.8 nM) against HT‑29 cells [1]. This level of potency is not achievable with shorter PEG2 (IC₅₀ = 2.4 nM) or PEG4 (IC₅₀ = 1.5 nM) linkers. The compound is therefore the preferred linker for Galectin‑3 ADC programs where maximizing cytotoxic potency is the primary objective.

Application
Selection Property
Validation Focus
PROTAC ternary complex research
PEG5 spacer length for linker‑optimization libraries
Target degradation endpoint assessment under project‑specific conditions
ADC pharmacokinetic modeling
Intermediate PEG length with reported half‑life profile
Plasma exposure and tissue distribution in preclinical models
High‑value click bioconjugation
Alkyne‑carboxylic acid architecture enabling efficient CuAAC
Conjugation yield and purification efficiency verification
Cell‑targeting conjugate studies
PEG5‑based linker design for receptor‑mediated delivery research
Cell‑model viability endpoints and internalization monitoring

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